Gavestinel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tratamiento del Accidente Cerebrovascular

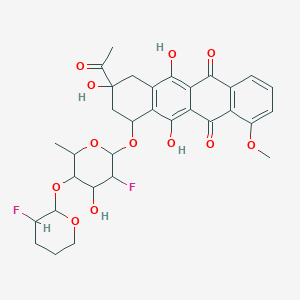

Gavestinel, también conocido como GV150526, es un antagonista selectivo en el sitio de la glicina del receptor N-metil-D-aspartato . Se ha estudiado en dos ensayos clínicos aleatorizados controlados con placebo de fase III en pacientes con accidente cerebrovascular isquémico agudo dentro de las 6 horas posteriores al inicio . El objetivo principal de estos estudios fue investigar el efecto del tratamiento de this compound en el tamaño de la lesión isquémica .

Neuroprotección

This compound se ha estudiado por sus posibles efectos neuroprotectores. La hipótesis era que this compound atenuaría el crecimiento de la lesión desde el inicio en relación con el placebo . Sin embargo, no se observaron efectos de this compound en el volumen del infarto en los análisis primarios u otros .

Severidad Clínica y Resultados

Se observaron asociaciones significativas del volumen de la lesión con la gravedad clínica y los resultados en los estudios. La disminución del volumen de la lesión isquémica fue predictiva de una mejora clínica sustancial .

Volumen del Infarto como Marcador de Resultados

Los estudios respaldan aún más el papel potencial del volumen del infarto como marcador de resultado en los ensayos de determinación de dosis y de prueba de principio de accidente cerebrovascular agudo .

Mecanismo De Acción

Target of Action

Gavestinel, also known as GV-150526A, is a highly potent and selective non-competitive antagonist . Its primary target is the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . The NMDA receptor is a type of glutamate receptor, which plays a crucial role in neural signaling .

Mode of Action

This compound acts by binding selectively to the glycine site on the NMDA receptor complex . This binding inhibits the activity of the NMDA receptors, thereby reducing the effects of glutamate, an excitatory neurotransmitter . This compound displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway . By acting as an antagonist at the NMDA receptor, this compound can inhibit the overstimulation of these receptors, which is often caused by excessive glutamate in the extracellular space . This inhibition can help prevent neuronal dysfunction and degeneration, a phenomenon known as excitotoxicity .

Pharmacokinetics

The pharmacokinetics of this compound were determined using compartmental analysis . The mean clearance (CL) and central (Vc) and steady-state (Vss) volumes of distribution across the dose groups were 0.31–0.40 l·h−1, 3.3–3.9 l, and 9.8–17 l, respectively . The mean terminal half-life ranged from 29 h to 56 h . This compound is extensively bound to plasma protein .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of excitotoxicity, a harmful process that can lead to neuronal dysfunction and degeneration . By inhibiting the overstimulation of NMDA receptors, this compound can help protect neurons from damage caused by excessive glutamate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in ischemic or hypoxic conditions such as stroke, the concentration of glutamate in synaptic clefts is increased, which can continuously stimulate NMDA receptors . In such conditions, the action of this compound may be particularly beneficial due to its ability to inhibit the overstimulation of these receptors .

Direcciones Futuras

Despite the lack of efficacy in treating ischemic stroke, Gavestinel’s high potency and selectivity make it an interesting compound for future research . Its mechanism of action, involving the glycine site of the NMDA receptor, could potentially be exploited in the development of new treatments for neurological disorders .

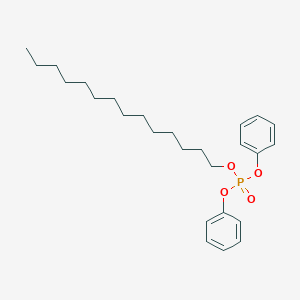

Propiedades

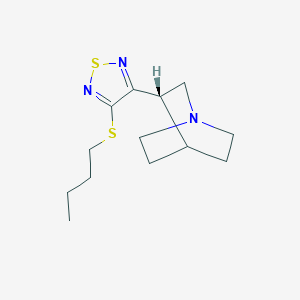

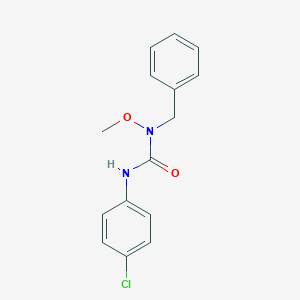

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gavestinel involves the preparation of the key intermediate, (R)-2-amino-3-(4-chlorophenyl)propanoic acid, which is then converted to Gavestinel through a few steps.", "Starting Materials": [ "4-chlorophenylacetic acid", "methylamine", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "phosphorus trichloride", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "4-chlorophenylacetic acid is reacted with methylamine and ethyl chloroacetate in the presence of sodium hydroxide to form the ester intermediate.", "The ester intermediate is then hydrolyzed with hydrochloric acid to form (R)-2-amino-3-(4-chlorophenyl)propanoic acid.", "The (R)-2-amino-3-(4-chlorophenyl)propanoic acid is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then reacted with acetic acid and sodium cyanoborohydride to form the corresponding acetate.", "The acetate is then reacted with phosphorus trichloride and thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with triethylamine and N,N-dimethylformamide to form the corresponding amide.", "The amide is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then acetylated with acetic anhydride and sodium bicarbonate to form the corresponding acetamide.", "The acetamide is then reacted with potassium carbonate and palladium on carbon to form Gavestinel." ] } | |

Número CAS |

153436-22-7 |

Fórmula molecular |

C18H12Cl2N2NaO3 |

Peso molecular |

398.2 g/mol |

Nombre IUPAC |

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |

Clave InChI |

OBPMZHMRJJJUBC-UHDJGPCESA-N |

SMILES isomérico |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Otros números CAS |

153436-22-7 |

Sinónimos |

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)